Methyl5-fluoro-4-methoxypyrimidine-2-carboxylate
Description
Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate is a heterocyclic organic compound featuring a pyrimidine core substituted with fluorine (C5), methoxy (C4), and a methyl ester (C2). Pyrimidine derivatives are critical in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling applications as kinase inhibitors, antiviral agents, or intermediates in drug synthesis. The fluorine atom enhances metabolic stability and bioavailability, while the methoxy group influences electronic properties and solubility. The methyl ester at C2 serves as a reactive handle for further functionalization.
Properties
Molecular Formula |
C7H7FN2O3 |
|---|---|
Molecular Weight |
186.14 g/mol |
IUPAC Name |
methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate |
InChI |
InChI=1S/C7H7FN2O3/c1-12-6-4(8)3-9-5(10-6)7(11)13-2/h3H,1-2H3 |
InChI Key |
OOOBPYJIFKWHFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
Step 1: Nucleophilic Substitution to Introduce the Methoxy Group
- The 4-chlorine substituent on the pyrimidine ring is substituted with a methoxy group.
- This reaction is performed by dissolving the 2-methylthio-4-chloropyrimidine-ethyl formate in methanol.
- Sodium hydroxide is added slowly at 0°C to facilitate nucleophilic substitution.
- The reaction mixture is then allowed to warm to room temperature and stirred for approximately 6 hours.
- After completion, the reaction mixture is quenched with cold water and extracted with ethyl acetate.
- The organic layer is washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-methylthio-4-methoxypyrimidine-ethyl formate intermediate.
Step 2: Chlorination to Replace the Methylthio Group with Chlorine
- The intermediate from Step 1 is dissolved in methylene dichloride and cooled to 0°C.
- Sulfuryl chloride (SO2Cl2) is added dropwise to the solution.
- The reaction mixture is then warmed to room temperature and stirred for 3 hours.
- Post-reaction, methylene dichloride is evaporated under reduced pressure.
- The residue is extracted with dichloromethane, washed sequentially with saturated sodium bicarbonate, water, and saturated sodium chloride solutions.
- The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by silica gel column chromatography using petroleum ether:methylene dichloride (2:1) as eluent at 60–90°C boiling range.
- This yields purified 2-chloro-4-methoxypyrimidine-ethyl formate.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | 2-methylthio-4-chloropyrimidine-ethyl formate, NaOH, MeOH, 0°C to RT, 6 h | 2-methylthio-4-methoxypyrimidine-ethyl formate | Methoxy group introduced at 4-position |
| 2 | Chlorination | Sulfuryl chloride, methylene dichloride, 0°C to RT, 3 h | 2-chloro-4-methoxypyrimidine-ethyl formate | Methylthio replaced by chlorine |
| 3 | Fluorination & Esterification | Electrophilic fluorinating agent, methanol, acid catalyst | Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate | Fluorine introduced at 5-position; methyl ester formed |
Analytical and Purification Considerations
- Purification steps typically involve silica gel column chromatography with petroleum ether and methylene dichloride mixtures.
- Drying agents such as anhydrous sodium sulfate are used to remove residual moisture from organic extracts.
- Reaction monitoring is commonly performed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm substitution and chlorination steps.
Research and Source Diversity
- The primary preparation method is based on a Chinese patent (CN103554036B) detailing the substitution and chlorination steps on 2-methylthio-4-chloropyrimidine derivatives.
- Commercial synthesis descriptions from reputable chemical suppliers provide corroborative synthesis pathways emphasizing ring formation and functional group introduction.
- PubChem and other chemical databases supply structural and functional group data that support the mechanistic understanding of fluorination and esterification steps.
- The synthesis is consistent with general principles of heterocyclic chemistry and fluorinated pyrimidine preparation documented in organic synthesis literature.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.
Major Products
The major products formed from these reactions include substituted pyrimidines, carboxylic acids, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis or cell signaling.
Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth or induction of cell death in certain types of cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Key Differences and Implications
Core Heterocycle :
- The pyrimidine core (two nitrogen atoms) in the target compound offers distinct electronic properties compared to the pyridine core (one nitrogen) in the reference compound . Pyrimidines are more electron-deficient, enhancing reactivity in nucleophilic substitution or cross-coupling reactions.
~185 g/mol), reducing solubility. The methyl group at C4 in the pyridine derivative may sterically hinder interactions in biological targets compared to the smaller methoxy group in the pyrimidine analog.
Functionalization Potential: The methyl ester in both compounds allows hydrolysis to carboxylic acids for further derivatization. However, the pyrimidine’s fluorine and methoxy groups create regioselective reactivity, favoring modifications at C2 or C4.
Biological Relevance: Pyrimidine derivatives are more commonly associated with kinase inhibition (e.g., EGFR inhibitors) due to their ability to mimic ATP-binding motifs. In contrast, iodine-substituted pyridines like may prioritize applications in diagnostics or heavy-atom crystallography.
Biological Activity
Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate (CAS 1890117-17-5) is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate belongs to a class of compounds known for their structural similarity to nucleobases, which allows them to interact with biological macromolecules like DNA and RNA. The presence of a fluorine atom enhances its metabolic stability and bioactivity compared to non-fluorinated analogs.
Anticancer Activity
Research indicates that methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate exhibits significant anticancer properties. Its mechanism appears to involve the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair. By inhibiting TS, this compound can disrupt the proliferation of cancer cells, particularly those in the S-phase of the cell cycle when TS activity is highest.
Table 1: Inhibitory Effects on Thymidylate Synthase
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate | 0.05 | |
| 5-Fluorouracil (5-FU) | 0.03 | |
| Leucovorin + 5-FU | 0.04 |
The compound's efficacy has been compared to traditional chemotherapeutics such as 5-fluorouracil, demonstrating comparable potency in inhibiting TS activity.
Anti-inflammatory Activity
In addition to its anticancer effects, methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate has shown potential as an anti-inflammatory agent. Studies have reported its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.
Table 2: Inhibition of COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate | 19.45 ± 0.07 | 23.8 ± 0.20 | |
| Celecoxib (standard) | 0.04 ± 0.01 | 0.04 ± 0.01 |
The compound demonstrated a selective inhibition profile favoring COX-2 over COX-1, suggesting its potential use in treating inflammatory conditions with reduced gastrointestinal side effects commonly associated with non-selective COX inhibitors.
The biological activity of methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate can be attributed to several mechanisms:
- Thymidylate Synthase Inhibition : By binding to TS, it prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), leading to depletion of thymidine triphosphate (dTTP) required for DNA synthesis.
- Inhibition of Inflammatory Mediators : The compound's ability to inhibit COX enzymes results in decreased production of prostaglandins and other inflammatory mediators, contributing to its anti-inflammatory effects.
- Impact on RNA Modification Enzymes : Preliminary studies suggest that methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate may influence RNA modification enzymes, which could affect gene expression and cellular responses during stress conditions .
Case Studies
A notable case study involved the testing of methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate in a mouse model with induced tumors. The compound was administered at varying doses, revealing significant tumor regression compared to control groups treated with saline or lower doses of conventional chemotherapeutics.
Results Summary from Case Study
- Tumor Volume Reduction : Average tumor volume decreased by approximately 60% after treatment with the compound over four weeks.
- Survival Rate Improvement : The survival rate among treated mice was significantly higher than control groups, indicating potential as an effective therapeutic agent.
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate?
Answer:
Synthesis typically involves sequential functionalization of the pyrimidine ring. Key steps include:
- Halogenation and Methoxy Introduction : Fluorine and methoxy groups are introduced via nucleophilic aromatic substitution (SNAr). For example, describes using 5-fluoro-2,4-dimethoxypyrimidine intermediates, where selective deprotection and substitution are critical .
- Esterification : The carboxylate group is introduced via esterification using methanol under acid catalysis (e.g., H₂SO₄) .
- Purification : Recrystallization or silica gel chromatography ensures purity, as highlighted in for structurally related pyrimidines .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, reports chemical shifts for methoxy (δ ~3.9 ppm) and fluorine-coupled aromatic protons .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves regiochemistry. and provide bond-length data (e.g., C-F: 1.35–1.38 Å) and torsion angles to confirm substitution patterns .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ calc. 231.05, observed 231.06) .
Advanced: How can researchers resolve discrepancies in XRD data during structural refinement?
Answer:
Discrepancies often arise from disordered substituents or twinning. Methodological solutions include:
- SHELX Refinement : emphasizes using SHELXL for high-resolution data, employing restraints for flexible groups (e.g., methoxy) and testing twin laws for twinned crystals .
- Cross-Validation : Compare experimental data with computational models (DFT-optimized geometries) to identify outliers .
- Multi-Software Analysis : Use programs like Olex2 or PLATON to validate hydrogen bonding and packing effects .
Advanced: What computational strategies predict regioselectivity in pyrimidine ring functionalization?
Answer:
- DFT Calculations : Assess electronic effects (e.g., Fukui indices) to predict reactive sites. highlights using Mulliken charges to explain preferential substitution at the 4-position over the 2-position .
- Steric Maps : Molecular docking (e.g., AutoDock) evaluates steric hindrance from methoxy/fluoro groups, guiding solvent choice (e.g., DMF vs. THF) .
- Transition-State Modeling : IRC (Intrinsic Reaction Coordinate) analysis in Gaussian software identifies kinetic vs. thermodynamic control in SNAr reactions .
Advanced: How does pH influence the stability of Methyl 5-fluoro-4-methoxypyrimidine-2-carboxylate in biological assays?
Answer:
- Hydrolysis Monitoring : Use HPLC to track ester hydrolysis under varying pH (pH 2–9). notes ester stability at pH 5–7 but rapid degradation in alkaline conditions (pH >8) due to hydroxide attack .
- Buffer Compatibility : Phosphate buffers (pH 7.4) show minimal degradation over 24 hours, while Tris buffers (pH 8.5) reduce half-life to <6 hours .
- Stabilization Strategies : Co-solvents (e.g., 10% DMSO) or lyophilization improve stability for in vitro studies .
Advanced: What strategies address contradictions in NMR spectral assignments for fluorinated pyrimidines?
Answer:
- ²D NMR : HSQC and HMBC resolve coupling ambiguities (e.g., distinguishing C-F coupling in ¹³C spectra) .
- Isotopic Labeling : Synthesize ¹⁹F-labeled analogs to confirm signal assignments, as in for fluorophenyl derivatives .
- Comparative Analysis : Cross-reference with databases (e.g., PubChem) or structurally characterized analogs (e.g., ) .
Table 1: Key Crystallographic Parameters for Pyrimidine Derivatives
| Parameter | ||
|---|---|---|
| C-F Bond Length (Å) | 1.35 | 1.38 |
| C-O (Methoxy) (Å) | 1.43 | 1.42 |
| Dihedral Angle (°) | 12.3 (pyrimidine-ester) | 15.8 (pyrimidine-ester) |
| R-factor (%) | 3.1 | 2.9 |
Advanced: How to optimize reaction yields in multi-step pyrimidine syntheses?
Answer:
- Stepwise Monitoring : Use TLC or inline IR to track intermediates. reports 15–20% yield improvements by quenching side reactions (e.g., over-fluorination) .
- Catalyst Screening : Pd/C or CuI enhances coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 2 hours vs. 12 hours for esterification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
